PhIP (PhIP) is a heterocyclic aromatic amine (HAA) generated during the cooking of meat and poultry at high temperatures. [] It belongs to the amino-imidazoazaarens (AIA) group of mutagenic/carcinogenic compounds. [] PhIP is the most abundant HAA found in the human diet. [] It is classified as a probable human carcinogen by the International Agency for Research on Cancer (IARC). [Not included as per instructions] PhIP is extensively studied in scientific research due to its potential impact on human health. [, ]
2-Amino-1-methyl-6-phenylimidazo[4,5-b]pyridine is a heterocyclic aromatic amine that is recognized as a dietary mutagenic carcinogen. It is primarily formed during the cooking of meat and fish at high temperatures, particularly through the Maillard reaction, which occurs between amino acids and reducing sugars. This compound has been extensively studied due to its potential health risks associated with the consumption of cooked meats.
The compound is classified as a heterocyclic aromatic amine and is produced through thermal processing of foods, especially those containing phenylalanine and creatinine. Its formation has been linked to lipid oxidation and the Maillard reaction, highlighting its relevance in food chemistry and toxicology . The isolation of 2-amino-1-methyl-6-phenylimidazo[4,5-b]pyridine was first reported in 1986, with its structure confirmed through chemical synthesis techniques .
The synthesis of 2-amino-1-methyl-6-phenylimidazo[4,5-b]pyridine typically involves the reaction of phenylacetaldehyde (the Strecker aldehyde of phenylalanine) with creatinine in an environment that includes formaldehyde and ammonia. This reaction can occur in situ during food processing . The process can be influenced by various factors including temperature, time, and the presence of other reactants such as lipids or carbohydrates, which can contribute to the formation of reactive carbonyls necessary for PhIP synthesis.
The formation of this compound is not solely dependent on amino acids; lipid-derived reactive carbonyls also play a significant role. This dual contribution from both lipids and carbohydrates suggests a complex interplay during food processing that can lead to the generation of various heterocyclic amines . Analytical methods such as high-performance liquid chromatography (HPLC) have been developed for the detection and quantification of this compound in food samples .
The molecular formula for 2-amino-1-methyl-6-phenylimidazo[4,5-b]pyridine is C13H12N4. Its structure features an imidazo ring fused with a pyridine ring, with an amino group and a methyl group attached at specific positions on the ring system.
2-Amino-1-methyl-6-phenylimidazo[4,5-b]pyridine undergoes metabolic activation primarily through cytochrome P450 enzymes in the liver. The initial phase involves oxidation to form hydroxylated intermediates such as N-hydroxy-2-amino-1-methyl-6-phenylimidazo[4,5-b]pyridine. These metabolites can further react to form DNA adducts, which are critical in understanding the compound's carcinogenic potential .
The metabolic pathway includes two phases:
These reactions result in DNA strand breaks and adduct formation, contributing to its mutagenic properties .
The mechanism by which 2-amino-1-methyl-6-phenylimidazo[4,5-b]pyridine exerts its carcinogenic effects involves its metabolic activation to form reactive intermediates that can bind covalently to DNA. This binding leads to mutations during DNA replication, which may initiate carcinogenesis.
Studies have shown that exposure to this compound results in increased levels of DNA adducts in cellular systems, indicating a direct link between exposure and genetic damage. The formation of these adducts has been characterized using sophisticated analytical techniques that allow for precise identification and quantification .
2-Amino-1-methyl-6-phenylimidazo[4,5-b]pyridine is a solid at room temperature with specific melting points reported in various studies. It exhibits solubility in organic solvents but limited solubility in water.
The compound is stable under normal conditions but can undergo degradation when exposed to heat or oxidative environments. Its reactivity is primarily attributed to the presence of nitrogen atoms within its heterocyclic structure, which can facilitate electrophilic attacks on nucleophilic sites on DNA.
Analytical methods such as HPLC coupled with mass spectrometry have been employed for accurate quantification of this compound in food matrices, highlighting its significance in food safety assessments .
Research on 2-amino-1-methyl-6-phenylimidazo[4,5-b]pyridine focuses on its role as a model compound for studying dietary carcinogens. It serves as a key substance in toxicological studies aimed at understanding the mechanisms underlying food-related cancer risks. Additionally, it is used in developing analytical methods for detecting heterocyclic amines in food products, contributing to public health safety measures regarding dietary intake of potentially harmful substances.
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